The Core Mechanism of MYC Degrader 1: A Technical Guide
The Core Mechanism of MYC Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of MYC degrader 1, a novel molecular glue degrader. It provides a comprehensive overview of its molecular interactions, quantitative biophysical data, detailed experimental protocols for its characterization, and visual representations of its mechanism and associated experimental workflows.
Executive Summary
MYC degrader 1, also known as compound A80.2HCl, is a small molecule that induces the degradation of the MYC oncoprotein.[1][2] It functions as a "molecular glue," a type of molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] In the case of MYC degrader 1, it facilitates the interaction between MYC and the E3 ligase cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to eliminate MYC.[7] This targeted degradation of MYC has shown anti-tumor activity and can re-sensitize cancer cells to other therapies, such as CDK4/6 inhibitors.[1][2]
Mechanism of Action: A Molecular Glue Approach
The primary mechanism of action of MYC degrader 1 is to function as a molecular glue, inducing the formation of a ternary complex between the MYC protein and the CRBN E3 ubiquitin ligase.[3][4][5][7] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to MYC. The polyubiquitinated MYC is then recognized and degraded by the 26S proteasome.[7]
The key steps in the mechanism of action are as follows:
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Binding to MYC and CRBN: MYC degrader 1 possesses binding affinities for both the MYC protein and the CRBN E3 ligase.[7]
-
Ternary Complex Formation: The binding of MYC degrader 1 to both proteins brings them into close proximity, forming a transient ternary complex (MYC–degrader–CRBN).[7]
-
Ubiquitination: Within this complex, the E3 ligase activity of CRBN is directed towards MYC, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the MYC protein.
This mechanism effectively reduces the intracellular levels of MYC, a key driver of many human cancers.
Quantitative Data
The following tables summarize the key quantitative data that characterize the binding and activity of MYC degrader 1.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| MYC | 145 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| CRBN | Confirmed | Homogeneous Time-Resolved Fluorescence (HTRF) | [7] |
| Cellular Activity | |||
| IC50 (Palbociclib) | |||
| T24 cells (control) | 8.37 µM | Cell Viability Assay | [1] |
| T24 cells (+10 nM MYC degrader 1) | 3.11 µM | Cell Viability Assay | [1] |
| UMUC14 cells (control) | 97.39 µM | Cell Viability Assay | [1] |
| UMUC14 cells (+10 nM MYC degrader 1) | 10.23 µM | Cell Viability Assay | [1] |
Table 1: Biophysical and Cellular Activity of MYC Degrader 1.
Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the mechanism of action of MYC degrader 1 are provided below.
Isothermal Titration Calorimetry (ITC) for MYC Binding
Objective: To determine the binding affinity (Kd) of MYC degrader 1 to the MYC protein.
Materials:
-
Purified recombinant MYC protein
-
MYC degrader 1 (A80.2HCl)
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Protocol:
-
Prepare the MYC protein solution in the ITC buffer to a final concentration of 10-20 µM in the sample cell.
-
Prepare the MYC degrader 1 solution in the same ITC buffer to a final concentration of 100-200 µM in the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL of the degrader solution into the protein solution at 150-second intervals.
-
Record the heat changes upon each injection.
-
Analyze the data using the instrument's software, fitting to a one-site binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
Homogeneous Time-Resolved Fluorescence (HTRF) for CRBN Binding
Objective: To confirm the binding of MYC degrader 1 to the CRBN protein.
Materials:
-
GST-tagged CRBN protein
-
Anti-GST-Europium cryptate antibody
-
Biotinylated ligand for CRBN (e.g., thalidomide (B1683933) analog)
-
Streptavidin-d2
-
MYC degrader 1
-
HTRF assay buffer
-
384-well low-volume plates
Protocol:
-
Add 2 µL of MYC degrader 1 at various concentrations to the wells of a 384-well plate.
-
Add 2 µL of a mixture of GST-CRBN and the biotinylated CRBN ligand to each well.
-
Add 2 µL of a mixture of anti-GST-Europium cryptate and Streptavidin-d2 to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the concentration of MYC degrader 1 to determine the IC50 value, which indicates the displacement of the biotinylated ligand and confirms binding.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate that MYC degrader 1 induces the formation of a ternary complex between MYC and CRBN in cells.
Materials:
-
T24 cells
-
MYC degrader 1 (A80.2HCl)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CRBN antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Anti-MYC and anti-CRBN antibodies for Western blotting
Protocol:
-
Treat T24 cells with either vehicle (DMSO) or MYC degrader 1 for 4-6 hours.
-
Lyse the cells with lysis buffer and collect the supernatant after centrifugation.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted samples by SDS-PAGE and Western blotting, probing with anti-MYC and anti-CRBN antibodies. An increased amount of MYC in the sample treated with MYC degrader 1 indicates the formation of the ternary complex.[7][8]
In-Cell Ubiquitination Assay
Objective: To show that MYC degrader 1 leads to the ubiquitination of MYC.
Materials:
-
T24 cells
-
Plasmids expressing HA-tagged ubiquitin
-
MYC degrader 1 (A80.2HCl)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Anti-MYC antibody
-
Protein A/G magnetic beads
-
Western blot reagents
-
Anti-HA and anti-MYC antibodies
Protocol:
-
Transfect T24 cells with a plasmid expressing HA-tagged ubiquitin.
-
After 24 hours, treat the cells with a proteasome inhibitor (MG132) for 2 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with either vehicle or MYC degrader 1 for an additional 4-6 hours.
-
Lyse the cells and perform immunoprecipitation of MYC using an anti-MYC antibody as described in the Co-IP protocol.
-
Analyze the immunoprecipitated samples by Western blotting, probing with an anti-HA antibody to detect ubiquitinated MYC. A stronger smear of high-molecular-weight bands in the degrader-treated sample indicates increased ubiquitination of MYC.
Visualizations
The following diagrams illustrate the mechanism of action of MYC degrader 1 and a typical experimental workflow.
Caption: Mechanism of action of MYC degrader 1.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]
- 4. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature [prnewswire.com]
- 5. Study of Kintor's C-Myc Degrader Published in Subsidiary Journal of Nature [moomoo.com]
- 6. trio-biotech.com [trio-biotech.com]
- 7. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
